An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dichlorophenylacetic Acid
An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dichlorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structural features of 2,4-Dichlorophenylacetic acid (2,4-DCPPA), a compound of interest in various scientific disciplines. This document collates essential physicochemical data, structural identifiers, and detailed experimental methodologies for their determination. All quantitative information is presented in clear, tabular formats for ease of reference and comparison. Furthermore, logical workflows for the characterization of this compound are illustrated using Graphviz diagrams.
Chemical Identity and Structure
2,4-Dichlorophenylacetic acid is a chlorinated aromatic carboxylic acid. Its structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 4, and an acetic acid group at position 1.
| Identifier | Value |
| IUPAC Name | 2-(2,4-dichlorophenyl)acetic acid[1] |
| CAS Number | 19719-28-9 |
| Molecular Formula | C₈H₆Cl₂O₂[1] |
| Molecular Weight | 205.04 g/mol [1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)CC(=O)O[1] |
| InChI | InChI=1S/C8H6Cl2O2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H,11,12)[1] |
| InChIKey | GXMWLJKTGBZMBH-UHFFFAOYSA-N[1] |
Structural Confirmation: Spectroscopic Data
The structural elucidation of 2,4-Dichlorophenylacetic acid is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.[1][2]
-
¹³C NMR Spectroscopy: The carbon-13 nuclear magnetic resonance spectrum reveals the number and types of carbon atoms present in the structure.[1][3]
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present, such as the carboxylic acid O-H and C=O stretches, and C-Cl bonds.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-Dichlorophenylacetic acid is presented below.
| Property | Value |
| Appearance | White to pale yellowish-beige crystalline powder |
| Melting Point | 129-131 °C[5] |
| Boiling Point | 160 °C at 0.4 mmHg[6][7] |
| Solubility in 95% Ethanol | 100 mg/mL |
| Water Solubility | Qualitative: Relatively soluble, with solubility affected by pH.[8] |
| pKa | 2.64 - 3.31 at 25 °C[9] |
| LogP (Octanol-Water Partition Coefficient) | 2.9[1] |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of 2,4-Dichlorophenylacetic acid.
Determination of Melting Point
The melting point of 2,4-Dichlorophenylacetic acid can be determined using the capillary method with a melting point apparatus.[10]
Materials:
-
2,4-Dichlorophenylacetic acid, finely powdered
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the finely powdered 2,4-Dichlorophenylacetic acid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[11]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[10]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted into a clear liquid is recorded as the end of the melting range.[10]
-
Reporting: The melting point is reported as a range of these two temperatures.
Determination of Solubility
The solubility of 2,4-Dichlorophenylacetic acid in a given solvent can be determined by the equilibrium saturation method.
Materials:
-
2,4-Dichlorophenylacetic acid
-
Selected solvent (e.g., water, ethanol)
-
Vials with screw caps
-
Shaking incubator or magnetic stirrer with a temperature-controlled water bath
-
Analytical balance
-
Filtration device (e.g., syringe filter)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An excess amount of 2,4-Dichlorophenylacetic acid is added to a known volume of the solvent in a vial.
-
Equilibration: The vial is sealed and placed in a shaking incubator or a temperature-controlled water bath with continuous stirring. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand at the controlled temperature for a period to allow the undissolved solid to settle.
-
Sampling and Filtration: A clear aliquot of the supernatant is carefully withdrawn and immediately filtered through a syringe filter to remove any undissolved particles.
-
Quantification: The concentration of 2,4-Dichlorophenylacetic acid in the filtered solution is determined using a suitable and pre-calibrated analytical method, such as HPLC or UV-Vis spectroscopy.[12][13]
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., mg/mL or g/100g ).
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of 2,4-Dichlorophenylacetic acid can be determined by potentiometric titration.[14]
Materials:
-
2,4-Dichlorophenylacetic acid
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Solvent in which the acid is soluble (e.g., a water-ethanol mixture)
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Solution Preparation: A known amount of 2,4-Dichlorophenylacetic acid is accurately weighed and dissolved in a known volume of the chosen solvent.
-
Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The burette is filled with the standardized strong base solution.
-
Titration: The titrant (strong base) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Collection: The pH is recorded against the volume of titrant added. The titration is continued until the pH has passed the equivalence point.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the steepest part of the curve (the inflection point). The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is then located on the curve.
-
pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH of the solution is equal to the pKa of the acid.[15]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of 2,4-Dichlorophenylacetic acid.
Caption: Workflow for the characterization of 2,4-Dichlorophenylacetic acid.
References
- 1. 2,4-Dichlorophenylacetic acid | C8H6Cl2O2 | CID 88209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic acid(94-75-7) 1H NMR spectrum [chemicalbook.com]
- 3. 2,4-Dichlorophenylacetic acid(19719-28-9) 13C NMR spectrum [chemicalbook.com]
- 4. 2,4-Dichlorophenoxyacetic acid(94-75-7) IR Spectrum [m.chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. 2,4-Dichlorophenoxyacetic acid CAS#: 94-75-7 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989) [inchem.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. deswater.com [deswater.com]
- 13. researchgate.net [researchgate.net]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
